l-Phenylalanine, N-(4-bromobenzoyl)-, methyl ester
Description
l-Phenylalanine, N-(4-bromobenzoyl)-, methyl ester: is a chemical compound with the molecular formula C17H16BrNO3 and a molecular weight of 362.22 g/mol . It is a derivative of l-Phenylalanine, an essential amino acid, and features a bromobenzoyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group.
Properties
IUPAC Name |
methyl 2-[(4-bromobenzoyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-22-17(21)15(11-12-5-3-2-4-6-12)19-16(20)13-7-9-14(18)10-8-13/h2-10,15H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRCQNDQAWEMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of l-Phenylalanine, N-(4-bromobenzoyl)-, methyl ester typically involves the following steps:
Protection of the amino group: The amino group of l-Phenylalanine is protected using a suitable protecting group to prevent unwanted reactions.
Acylation: The protected l-Phenylalanine is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the N-(4-bromobenzoyl) derivative.
Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
l-Phenylalanine, N-(4-bromobenzoyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
l-Phenylalanine, N-(4-bromobenzoyl)-, methyl ester has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of l-Phenylalanine, N-(4-bromobenzoyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The methyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
l-Phenylalanine: The parent compound without the bromobenzoyl and methyl ester groups.
N-(4-bromobenzoyl)-l-Phenylalanine: Similar compound without the methyl ester group.
l-Phenylalanine methyl ester: Similar compound without the bromobenzoyl group.
Uniqueness
l-Phenylalanine, N-(4-bromobenzoyl)-, methyl ester is unique due to the presence of both the bromobenzoyl and methyl ester groups, which confer distinct chemical properties and reactivity. The bromobenzoyl group enhances its ability to participate in substitution reactions, while the methyl ester group increases its lipophilicity and potential for biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
